4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)26-18-9-6-15(7-10-18)20(23)21-17-8-11-19-16(13-17)5-4-12-22(19)27(3,24)25/h6-11,13-14H,4-5,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNALQOQSXFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the isopropoxy group: This step involves the alkylation of a phenol derivative with isopropyl bromide under basic conditions.
Attachment of the methylsulfonyl group: This can be done via sulfonylation, where a sulfonyl chloride reacts with the amine group in the presence of a base.
Formation of the benzamide core: This involves the coupling of the tetrahydroquinoline derivative with a benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the isopropoxy group or the tetrahydroquinoline ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the isopropoxy group or the tetrahydroquinoline ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Sulfonyl Group Variations: The target compound’s methylsulfonyl group (electron-withdrawing) contrasts with the 4-methoxybenzenesulfonyl group in ’s compound (electron-donating methoxy substituent). This difference may influence solubility, metabolic stability, and target-binding interactions . In , sulfonylphenyl-triazole derivatives exhibit antifungal activity, suggesting that sulfonyl groups in tetrahydroquinoline analogs could enhance bioactivity .
Benzamide Modifications :
- The isopropoxy substituent in the target compound likely increases lipophilicity compared to the chloro-fluoro substituents in ’s benzamide. This may enhance membrane permeability but reduce aqueous solubility .
Core Structure Comparisons: The tetrahydroquinoline core in the target compound is shared with ’s diazenyl derivative but differs in functionalization. ’s cyanoethyl and diazenyl groups enable non-linear optical applications, highlighting the versatility of tetrahydroquinoline scaffolds .
Synthetic Pathways :
- describes Friedel-Crafts and hydrazide-based syntheses for sulfonyl-containing compounds, which may parallel the target compound’s preparation. The absence of C=O bands in IR spectra (e.g., 1663–1682 cm⁻¹) confirms successful cyclization steps, a critical quality control measure applicable to the target molecule .
Research Implications and Limitations
- Synthetic Challenges : The isopropoxy and methylsulfonyl groups may introduce steric hindrance during synthesis, requiring optimized reaction conditions (e.g., elevated temperatures or catalytic methods) .
- Data Gaps: No experimental data on solubility, stability, or biological activity are provided for the target compound. Future studies should prioritize these parameters to validate theoretical comparisons.
Biological Activity
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 342.43 g/mol
The structure features a tetrahydroquinoline moiety, which is significant for its biological activity.
Research indicates that compounds similar to 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide often interact with various biological targets:
- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : They can act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
Antitumor Activity
A study evaluating a series of tetrahydroquinoline derivatives found that several exhibited significant antitumor activity. The compound's structural analogs demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, outperforming Doxorubicin in some cases .
| Compound | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |
|---|---|---|---|
| 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | TBD | Doxorubicin | 37.5 |
Anticonvulsant Activity
Research has identified related compounds with potential anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems .
Case Studies
-
Case Study on Antitumor Efficacy :
- A recent investigation into the antitumor properties of tetrahydroquinoline derivatives highlighted the efficacy of several compounds against human cancer cell lines. The study concluded that modifications to the tetrahydroquinoline structure could enhance potency and selectivity against tumor cells .
- Clinical Implications in Autoimmune Diseases :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
